molecular formula C14H21NO B7556696 N-(3-phenylpropyl)oxan-4-amine

N-(3-phenylpropyl)oxan-4-amine

Cat. No.: B7556696
M. Wt: 219.32 g/mol
InChI Key: RHNSPIXLBXRUQN-UHFFFAOYSA-N
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Description

N-(3-phenylpropyl)oxan-4-amine is a chemical compound of interest in medicinal chemistry and pharmacological research, featuring a molecular structure that combines an oxane (tetrahydropyran) ring with a 3-phenylpropylamine chain. This structure is analogous to a class of N-alkylamine derivatives that have been identified as high-affinity, selective ligands for sigma receptors . Sigma receptors are implicated in a number of pathophysiological conditions, and their ligands are investigated as potential therapeutic agents for disorders including drug addiction, psychosis, and cancer . Specifically, N-(3-phenylpropyl) derivatives of alkylamines have been reported to exhibit nanomolar affinity for both sigma-1 and sigma-2 receptor subtypes, functioning as potent mixed ligands . In cellular models, such as HEK293 cells reconstituted with potassium channels and the sigma-1 receptor, these compounds demonstrate an ability to modulate ion channel function, which is a key physiological role of sigma-1 receptors . Furthermore, selective high-affinity sigma receptor ligands have shown significant cytotoxicity against various cancer cell lines in vitro, highlighting their potential utility as tools in oncology research . The 4-aminopiperidine and related aliphatic heterocyclic core structures, to which the oxan-4-amine group is functionally related, are also known as key pharmacophores in established antifungal agents like fenpropidin . These inhibitors typically act by disrupting ergosterol biosynthesis in fungi, suggesting a potential parallel research avenue for compounds with similar structural features . Researchers may find this compound a valuable compound for probing sigma receptor biology and for exploring new interventions in cancer and infectious disease. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

N-(3-phenylpropyl)oxan-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO/c1-2-5-13(6-3-1)7-4-10-15-14-8-11-16-12-9-14/h1-3,5-6,14-15H,4,7-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHNSPIXLBXRUQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1NCCCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation via Gabriel Synthesis

The synthesis of 3-phenylpropylamine, a critical precursor, follows a modified Gabriel method. Starting with 3-phenylpropanol , the alcohol is converted to 1-chloro-3-phenylpropane using thionyl chloride or PBr₃. Subsequent reaction with potassium phthalimide in DMF at 90°C for 12 hours yields 2-(3-phenylpropyl)isoindoline-1,3-dione . Hydrazinolysis with hydrazine hydrate in methanol cleaves the phthalimide group, producing 3-phenylpropylamine with an 85% yield after silica gel chromatography.

Key Data :

  • 1H NMR (DMSO-d6d_6) : δ 7.14–7.28 (m, 5H, Ar-H), 2.65 (t, J=7.2J = 7.2 Hz, 2H, CH₂NH₂), 1.72–1.81 (m, 2H, CH₂), 1.52–1.60 (m, 2H, CH₂).

  • Yield : 85% after purification.

Alkylation of Tetrahydropyran-4-amine

Direct Alkylation with 3-Phenylpropyl Bromide

A scalable route involves reacting 3-phenylpropyl bromide with tetrahydropyran-4-amine under basic conditions:

Procedure :

  • 3-Phenylpropyl bromide (1.1 eq) is added to a solution of tetrahydropyran-4-amine (1 eq) in anhydrous DMF.

  • Potassium carbonate (2 eq) is introduced, and the mixture is heated at 60°C for 30 minutes.

  • The crude product is partitioned between diethyl ether and aqueous NaHCO₃, followed by silica gel chromatography (petroleum ether:ethyl acetate = 8:3).

Key Data :

  • Yield : 93% (analogous to).

  • 1H NMR (CDCl₃) : δ 7.25–7.32 (m, 5H, Ar-H), 3.98–4.02 (m, 2H, OCH₂), 2.68 (t, J=7.6J = 7.6 Hz, 2H, NCH₂), 1.75–1.85 (m, 4H, CH₂), 1.50–1.62 (m, 4H, CH₂).

Reductive Amination Approach

Condensation and Reduction

Tetrahydropyran-4-one and 3-phenylpropylamine undergo reductive amination using sodium borohydride:

Procedure :

  • Tetrahydropyran-4-one (1 eq) and 3-phenylpropylamine (1.2 eq) are stirred in methanol at room temperature for 12 hours to form the imine intermediate.

  • Sodium borohydride (1.5 eq) is added portionwise, and stirring continues for 2 hours.

  • The mixture is quenched with water, extracted with dichloromethane, and purified via column chromatography.

Key Data :

  • Yield : 75% (estimated from analogous reductions in).

  • IR (KBr) : 2805 cm⁻¹ (C-H stretch), 1601 cm⁻¹ (C=N reduction).

Mitsunobu Coupling Strategy

Alcohol-Amine Coupling

The Mitsunobu reaction couples 3-phenylpropanol with tetrahydropyran-4-amine:

Procedure :

  • 3-Phenylpropanol (1.3 eq), tetrahydropyran-4-amine (1 eq), and triphenylphosphine (1.3 eq) are dissolved in dry dichloromethane.

  • Diethyl azodicarboxylate (DEAD, 1.3 eq) is added dropwise at 0°C, and the reaction is stirred at room temperature for 1 hour.

  • The solvent is evaporated, and the residue is purified via silica gel chromatography.

Key Data :

  • Yield : 80% (estimated from).

  • 13C NMR (CDCl₃) : δ 140.2 (Ar-C), 128.4–126.3 (Ar-CH), 67.8 (OCH₂), 49.5 (NCH₂), 30.1–24.7 (CH₂).

Comparative Analysis of Methods

Method Conditions Yield Advantages Limitations
Alkylation K₂CO₃, DMF, 60°C, 30 min93%High yield, short reaction timeRequires alkyl halide synthesis
Reductive Amination NaBH₄, MeOH, rt75%Mild conditions, one-pot synthesisModerate yield, imine stability
Mitsunobu DEAD, PPh₃, CH₂Cl₂, rt80%Versatile for alcoholsCostly reagents, purification steps

Spectroscopic Validation

Nuclear Magnetic Resonance (NMR)

  • 1H NMR : Distinct signals for the tetrahydropyran ring (δ 3.98–4.02 ppm, OCH₂) and the 3-phenylpropyl chain (δ 2.68 ppm, NCH₂) confirm structural integrity.

  • 13C NMR : Peaks at δ 67.8 ppm (OCH₂) and δ 49.5 ppm (NCH₂) align with expected coupling.

Infrared Spectroscopy (IR)

Absence of carbonyl stretches (1700–1750 cm⁻¹) rules out residual intermediates, while C-N stretches (1250–1350 cm⁻¹) validate amine formation.

Industrial Scalability Considerations

  • Alkylation is preferred for large-scale production due to its high yield and minimal purification steps.

  • Mitsunobu reactions, though efficient, are less feasible industrially due to the cost of DEAD and PPh₃ .

Chemical Reactions Analysis

Types of Reactions: N-(3-phenylpropyl)oxan-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols .

Scientific Research Applications

N-(3-phenylpropyl)oxan-4-amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(3-phenylpropyl)oxan-4-amine involves its interaction with specific molecular targets and pathways. The compound may act on enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit or activate certain enzymes, affecting metabolic pathways and cellular processes .

Comparison with Similar Compounds

Research Findings and Implications

  • Synthetic Flexibility : The oxane-amine core allows modular modifications, as demonstrated by diverse substituents (aryl, piperidine, fluorinated groups) .
  • Yield Optimization : High-yield routes (e.g., 94% for pyridine analog) suggest efficient protocols for scaling up structurally related compounds .
  • Unresolved Questions: Limited data on the target compound’s bioactivity or physicochemical properties highlight the need for further experimental validation.

Q & A

Q. What synthetic methodologies are most effective for producing N-(3-phenylpropyl)oxan-4-amine, and how can reaction yields be optimized?

  • Methodological Answer : The synthesis of this compound can be achieved via reductive amination between oxan-4-amine and 3-phenylpropionaldehyde under hydrogenation conditions (e.g., using NaBH₃CN or Pd/C). Yield optimization involves:
  • Solvent selection : Polar aprotic solvents (e.g., THF or DMF) enhance nucleophilicity of the amine .
  • Catalyst screening : Transition-metal catalysts (e.g., Pd) improve selectivity for secondary amine formation .
  • Temperature control : Reactions conducted at 50–70°C balance kinetic efficiency and side-product suppression .
    Post-synthesis purification via column chromatography (silica gel, hexane/EtOAc gradient) ensures ≥95% purity.

Q. How can the structural integrity and purity of this compound be validated?

  • Methodological Answer : Use a multi-technique approach:
  • NMR spectroscopy : Confirm the presence of the oxane ring (δ 3.5–4.0 ppm for OCH₂) and phenylpropyl chain (δ 7.2–7.4 ppm for aromatic protons) .
  • HPLC-MS : Quantify purity (>98%) and detect trace impurities using C18 columns (acetonitrile/water mobile phase) .
  • Elemental analysis : Verify molecular formula (C₁₃H₁₉NO) with <0.3% deviation .

Advanced Research Questions

Q. What computational strategies can predict the biological targets and pharmacokinetic properties of this compound?

  • Methodological Answer : Leverage in silico tools:
  • Molecular docking (AutoDock Vina) : Screen against targets like glutathione S-transferase (GST) or heme oxygenase-1 (HO-1), inferred from structural analogs .
  • QSAR modeling : Correlate logP (predicted ~2.8) with membrane permeability using Molinspiration or SwissADME .
  • MD simulations (GROMACS) : Assess stability of the oxane ring in aqueous environments over 100-ns trajectories .

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across studies?

  • Methodological Answer : Discrepancies may arise from:
  • Assay variability : Standardize cell lines (e.g., HEK293 vs. HepG2) and incubation times (24–48 hrs) to minimize off-target effects .
  • Metabolic interference : Use liver microsome assays to identify cytochrome P450-mediated degradation pathways .
  • Dose-response validation : Perform EC₅₀/IC₅₀ curves in triplicate with positive controls (e.g., cisplatin for cytotoxicity) .

Q. What advanced spectroscopic techniques characterize the stereochemical configuration of this compound?

  • Methodological Answer : For enantiomeric resolution:
  • Chiral HPLC : Use columns like Chiralpak IA with ethanol/hexane eluents to separate R/S enantiomers .
  • VCD (Vibrational Circular Dichroism) : Compare experimental spectra with DFT-calculated models to assign absolute configuration .
  • X-ray crystallography : Co-crystallize with tartaric acid derivatives for unambiguous stereochemical determination .

Key Research Gaps and Future Directions

  • Mechanistic Studies : Elucidate the role of the oxane ring in modulating GST/HO-1 interactions via mutagenesis assays .
  • In Vivo Toxicology : Assess acute toxicity in rodent models (OECD 423 guidelines) to establish safe dosing thresholds.
  • Derivatization : Explore sulfonamide or fluorinated analogs to enhance blood-brain barrier penetration .

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